molecular formula C5H12BrClSi B13964342 (3-Bromopropyl)dimethylchlorosilane

(3-Bromopropyl)dimethylchlorosilane

Cat. No.: B13964342
M. Wt: 215.59 g/mol
InChI Key: HGMFUUOXNVMNSL-UHFFFAOYSA-N
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Description

Chloro(3-bromopropyl)dimethylsilane is an organosilicon compound with the molecular formula C5H12BrClSi. It is a versatile chemical used in various synthetic applications due to its unique reactivity profile. The compound consists of a silicon atom bonded to two methyl groups, a chlorine atom, and a 3-bromopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(3-bromopropyl)dimethylsilane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with 3-bromopropyl chloride under anhydrous conditions. The reaction typically requires a catalyst such as aluminum chloride to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of chloro(3-bromopropyl)dimethylsilane often involves large-scale batch reactions. The process includes the careful control of reaction temperature and pressure to optimize yield and purity. The compound is then purified through distillation or recrystallization techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Chloro(3-bromopropyl)dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine or bromine atoms can be substituted with other nucleophiles, such as amines or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different silicon-containing products.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-silicon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium tert-butoxide, and various amines. These reactions often occur under mild conditions with solvents like tetrahydrofuran (THF) or dichloromethane.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or lithium aluminum hydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions include silanes, silanols, and various organosilicon compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chloro(3-bromopropyl)dimethylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.

    Industry: The compound is used in the production of silicone polymers, adhesives, and coatings.

Mechanism of Action

The mechanism of action of chloro(3-bromopropyl)dimethylsilane involves its ability to form stable silicon-carbon bonds. The compound can react with various nucleophiles, leading to the formation of new organosilicon compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Chlorodimethylsilane: Similar in structure but lacks the 3-bromopropyl group.

    (3-Bromopropyl)trimethoxysilane: Contains a trimethoxysilane group instead of dimethylsilane.

    (3-Chloropropyl)trimethoxysilane: Contains a chloropropyl group instead of bromopropyl.

Uniqueness

Chloro(3-bromopropyl)dimethylsilane is unique due to the presence of both chlorine and bromine atoms, which provide distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to similar compounds.

Properties

IUPAC Name

3-bromopropyl-chloro-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BrClSi/c1-8(2,7)5-3-4-6/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMFUUOXNVMNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BrClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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